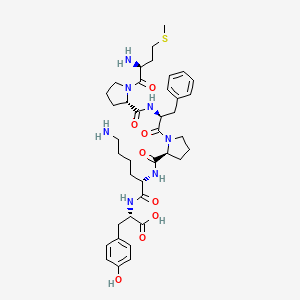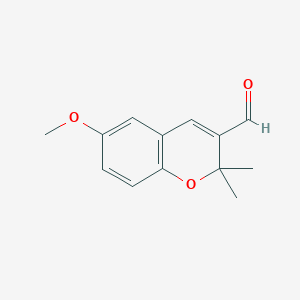
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2,2-dimethyl-2H-1-benzopyran with a formylating agent to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carboxylic acid.
Reduction: 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-methanol.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar structure but lacks the aldehyde group.
7-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with different functional groups.
Uniqueness
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-3-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
872176-88-0 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6-methoxy-2,2-dimethylchromene-3-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2)10(8-14)6-9-7-11(15-3)4-5-12(9)16-13/h4-8H,1-3H3 |
Clé InChI |
MLCFRLHOMPEQLO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC2=C(O1)C=CC(=C2)OC)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


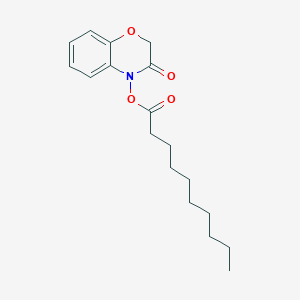
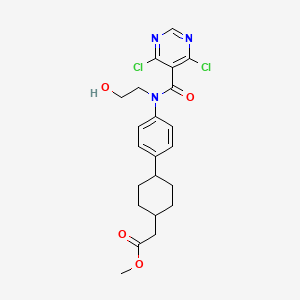
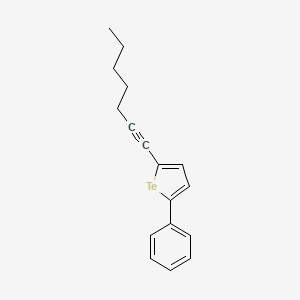
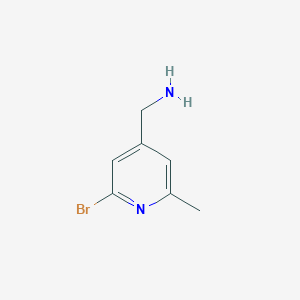
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
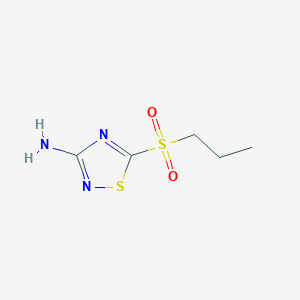
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)


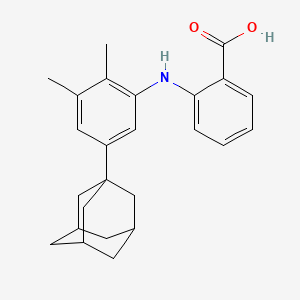
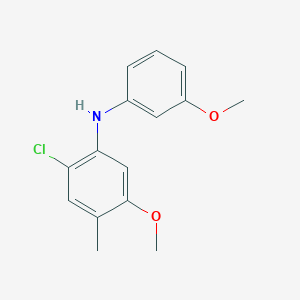

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
